![molecular formula C19H27NO6 B1609364 Crotaverrine CAS No. 60827-69-2](/img/structure/B1609364.png)
Crotaverrine
Overview
Description
Scientific Research Applications
Novel Secopyrrolizidine Alkaloids
Crotaverrine, a compound isolated from the seeds of C. verrucosa, is identified as a macrocyclic diester of otonecine and diastereoisomeric integerrinecic acid. This discovery expanded the understanding of naturally occurring integerrinecic acid esters (Suri, Sawhney, Bhatia, & Atal, 1976).
Crotamine Pharmacology
Crotamine, a 5-kDa peptide, has been shown to possess multiple biological properties, including cell-penetrating activity and selective antitumor activity. It inhibits voltage-gated potassium (KV) channels, which helps to explain its in vivo effects, revealing its multifunctionality as a cell-penetrating and antitumoral agent with KV channel-inhibiting properties (Peigneur et al., 2012).
Antifungal Activity
Crotamine has been found to exhibit antifungal activity, especially against Candida spp., Trichosporon spp., and Cryptococcus neoformans. This property, combined with its low cytotoxic effect on normal mammal cells, highlights its potential as a candicidal agent for medical and industrial applications (Yamane et al., 2013).
Browning of Adipose Tissue
Crotamine has been observed to induce browning of adipose tissue and increase energy expenditure in mice, which can lead to reduced body weight gain and improved glucose tolerance. This suggests potential applications in addressing obesity and diabetes-related issues (Marinovic et al., 2018).
Cell-Penetrating Properties
Crotamine is a natural cell-penetrating peptide with potential applications in labeling highly replicating cells and as a chemotherapeutic adjuvant. Its structure and properties make it a candidate for facilitating the intracellular delivery of therapeutic proteins (Rádis-Baptista & Kerkis, 2011).
Memory Enhancement
Crotamine's effects on neurotransmitters, particularly acetylcholine and dopamine, have been linked to the enhancement of memory persistence in animal models. This suggests its potential use in treating memory impairment disorders (Vargas et al., 2014).
Biophysical and Pharmacological Characterization
A study on a full-length synthetic analog of crotamine revealed its similarities with the native peptide in structure and pharmacological properties. This synthetic version also demonstrated the ability to inhibit tumor growth in vivo and facilitate the intracellular delivery of DNA in eukaryotic cells, indicating its potential in cancer therapy applications (Porta et al., 2020).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6-/t12-,15-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDHKHMHQGCNPE-AGYIUGPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
CAS RN |
60827-69-2 | |
Record name | Crotaverrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060827692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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